2-(Benzenesulfonyl)-2-bromo-1-phenylethan-1-one
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Overview
Description
Ethanone, 2-bromo-1-phenyl-2-(phenylsulfonyl)- is a chemical compound with the molecular formula C14H11BrO2S. It is a derivative of acetophenone, where the hydrogen atoms on the alpha carbon are replaced by a bromine atom and a phenylsulfonyl group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-bromo-1-phenyl-2-(phenylsulfonyl)- typically involves the bromination of acetophenone followed by the introduction of the phenylsulfonyl group. One common method is as follows:
Bromination of Acetophenone: Acetophenone is treated with bromine in the presence of a catalyst such as iron(III) bromide to yield 2-bromoacetophenone.
Sulfonylation: The 2-bromoacetophenone is then reacted with benzenesulfonyl chloride in the presence of a base such as pyridine to introduce the phenylsulfonyl group, resulting in the formation of Ethanone, 2-bromo-1-phenyl-2-(phenylsulfonyl)-.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2-bromo-1-phenyl-2-(phenylsulfonyl)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The phenylsulfonyl group can undergo oxidation to form sulfone derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide, thiourea, or sodium alkoxide in solvents such as ethanol or dimethylformamide (DMF).
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Major Products Formed
Nucleophilic Substitution: Substituted ethanones with various functional groups replacing the bromine atom.
Reduction: 2-bromo-1-phenyl-2-(phenylsulfonyl)ethanol.
Oxidation: Sulfone derivatives of the original compound.
Scientific Research Applications
Ethanone, 2-bromo-1-phenyl-2-(phenylsulfonyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of Ethanone, 2-bromo-1-phenyl-2-(phenylsulfonyl)- involves its interaction with various molecular targets. The bromine atom and the phenylsulfonyl group can participate in electrophilic and nucleophilic interactions, respectively, making the compound versatile in its reactivity. The carbonyl group can also form hydrogen bonds and participate in keto-enol tautomerism, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Bromoacetophenone: Lacks the phenylsulfonyl group, making it less reactive in certain nucleophilic substitution reactions.
Phenacyl Bromide: Similar structure but without the phenylsulfonyl group, leading to different reactivity and applications.
Benzoylmethyl Bromide: Another related compound with different substituents affecting its chemical behavior.
Uniqueness
Ethanone, 2-bromo-1-phenyl-2-(phenylsulfonyl)- is unique due to the presence of both the bromine atom and the phenylsulfonyl group, which confer distinct reactivity and versatility in synthetic applications
Properties
CAS No. |
23128-59-8 |
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Molecular Formula |
C14H11BrO3S |
Molecular Weight |
339.21 g/mol |
IUPAC Name |
2-(benzenesulfonyl)-2-bromo-1-phenylethanone |
InChI |
InChI=1S/C14H11BrO3S/c15-14(13(16)11-7-3-1-4-8-11)19(17,18)12-9-5-2-6-10-12/h1-10,14H |
InChI Key |
XCTHPMPRRKCKCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(S(=O)(=O)C2=CC=CC=C2)Br |
Origin of Product |
United States |
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